3-Amino-1H-indol-5-ol
CAS No.:
Cat. No.: VC16010914
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8N2O |
---|---|
Molecular Weight | 148.16 g/mol |
IUPAC Name | 3-amino-1H-indol-5-ol |
Standard InChI | InChI=1S/C8H8N2O/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H,9H2 |
Standard InChI Key | JMMSWDMZPSUHJA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)N |
Introduction
Structural and Chemical Properties of 3-Amino-1H-indol-5-ol
Molecular Architecture
3-Amino-1H-indol-5-ol (molecular formula: C₈H₈N₂O) features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring. The amino (-NH₂) and hydroxyl (-OH) substituents at the 3- and 5-positions, respectively, confer distinct electronic and steric properties. These functional groups enhance the compound’s polarity, influencing its solubility in aqueous and organic solvents. The planar structure of the indole ring facilitates π-π stacking interactions with biological targets, a feature shared with other bioactive indole derivatives .
Comparative Analysis with Related Indole Derivatives
The uniqueness of 3-Amino-1H-indol-5-ol becomes evident when compared to structurally similar compounds (Table 1). For instance, serotonin (5-hydroxytryptamine) shares the indole backbone and a hydroxyl group but lacks the 3-amino substitution, which is critical for neurotransmitter function . In contrast, 3-Aminoindole retains the amino group but lacks the 5-hydroxyl moiety, resulting in altered reactivity and biological activity.
Table 1: Structural and Functional Comparison of Indole Derivatives
Synthesis and Modification Strategies
Challenges in Synthesis
The simultaneous presence of amino and hydroxyl groups on the indole ring poses challenges, including:
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Oxidative Degradation: The electron-rich indole core is susceptible to oxidation, necessitating inert atmospheric conditions .
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Regioselectivity: Achieving precise substitution at the 3- and 5-positions requires careful control of reaction parameters.
Biological Activities and Mechanisms of Action
Neurological Interactions
Molecular docking studies of 3-[2-(methylamino)ethyl]-1H-Indol-5-ol demonstrate affinity for the 5-HT2A receptor (Glide XP Score: -3.864), implicating indol-5-ol derivatives in modulating serotonin pathways . The 3-amino substitution in 3-Amino-1H-indol-5-ol could enhance receptor binding through additional hydrogen bonding, suggesting potential applications in neurological disorders like schizophrenia .
Antimicrobial and Antiviral Properties
Indole derivatives with amino and hydroxyl groups exhibit broad-spectrum antimicrobial activity. For example, indolylquinazolinones show MIC values of ≤2 µg/mL against Staphylococcus aureus. While direct data for 3-Amino-1H-indol-5-ol are lacking, its structural features align with compounds known to disrupt microbial cell membranes or inhibit enzymatic activity.
Therapeutic Applications and Future Directions
Oncology
The methuosis-inducing activity of indole derivatives like 12A highlights their potential as alternatives to apoptosis-targeting chemotherapies . 3-Amino-1H-indol-5-ol could be optimized for selective cytotoxicity against cancer cells, leveraging ER stress and MAPK/JNK pathway activation .
Neuropsychiatry
The interaction of indol-5-ol derivatives with serotonin receptors suggests utility in treating serotonin dysregulation disorders. Further molecular dynamics simulations and in vivo studies are needed to validate 3-Amino-1H-indol-5-ol’s efficacy and safety .
Infectious Diseases
Given the antimicrobial activity of related indoles, 3-Amino-1H-indol-5-ol could be tested against multidrug-resistant pathogens. Structure-activity relationship (SAR) studies may identify optimal substituents for enhancing potency.
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